molecular formula C9H13NO5 B2376153 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1798718-24-7

3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B2376153
CAS No.: 1798718-24-7
M. Wt: 215.205
InChI Key: MYFLIZDNPRIYNJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 1798718-24-7) is a heterocyclic compound with the molecular formula C₉H₁₃NO₅ and a molecular weight of 215.21 g/mol . The tert-butoxycarbonyl (Boc) group at the 3-position serves as a protective moiety, enhancing stability during synthesis and metabolic resistance. This compound is primarily utilized as a building block in pharmaceutical intermediates, leveraging its rigidity and stereochemical properties for drug design.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFLIZDNPRIYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine and releasing carbon dioxide .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents at 3-Position Additional Modifications CAS No. Reference
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid Boc group None 1798718-24-7
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Chlorophenyl None 522615-29-8
3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-Chloro-2-fluorophenyl 5-Methyl substitution 1587625-30-6
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2,4-Dichlorophenyl None N/A
3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 1-Methylpyrazole None N/A
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid Boc-protected azetidine + 5-methyl Azetidine ring integration N/A

Key Observations :

  • Boc Group vs.
  • Heterocyclic Modifications : The 5-methyl substitution in and azetidine integration in alter ring strain and solubility. Pyrazole-containing analogs () may engage in hydrogen bonding, influencing target binding.

Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Stability Notes
Target Compound ~1.5 Low High hydrolytic stability due to Boc group
3-(2-Chlorophenyl) analog ~2.8 Very low Prone to dehalogenation under basic conditions
3-(3-Chloro-2-fluorophenyl)-5-methyl analog ~2.3 Moderate Discontinued due to synthesis challenges
3-(2,4-Dichlorophenyl) analog ~3.1 Insoluble Commercial availability for research
Pyrazole-containing analog ~1.2 Moderate Enhanced bioavailability

Analysis :

  • Chlorinated derivatives exhibit poor solubility but may excel in membrane permeability for CNS targets.

Critical Evaluation of Contradictions and Limitations

  • Discontinued Compounds : The 3-(3-chloro-2-fluorophenyl)-5-methyl analog () was discontinued, possibly due to synthetic complexity or toxicity.
  • Missing Data : Physicochemical parameters (e.g., exact logP, IC₅₀ values) for most analogs are unavailable, limiting direct efficacy comparisons.
  • Metabolic Stability : While the Boc group enhances stability, chlorophenyl analogs may face metabolic dehalogenation, reducing their half-life .

Biological Activity

3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C₉H₁₃N₁O₅
  • Molecular Weight: 199.20 g/mol
  • CAS Number: 1798718-24-7

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly in relation to its potential as an anti-inflammatory and anticancer agent.

2. Anticancer Potential

Several studies have indicated that compounds with oxazole rings can exhibit anticancer properties. For instance, a study on related oxazole derivatives demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Here are some key points regarding its structure:

Structural Feature Impact on Activity
Tert-butoxy groupEnhances lipophilicity and may improve cellular uptake
Dihydrooxazole ringContributes to biological activity through interaction with target proteins
Carboxylic acid moietyEssential for interaction with biological targets

Case Study 1: Antitumor Activity

In a study examining various oxazole derivatives, one compound similar to this compound showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the carboxylic acid moiety in mediating interactions with tumor cells.

Case Study 2: Inflammation Models

Another investigation focused on the anti-inflammatory effects of oxazole derivatives in murine models of inflammation. Compounds were tested for their ability to reduce edema and inflammatory markers. Results indicated that certain structural modifications led to enhanced efficacy in reducing inflammation.

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